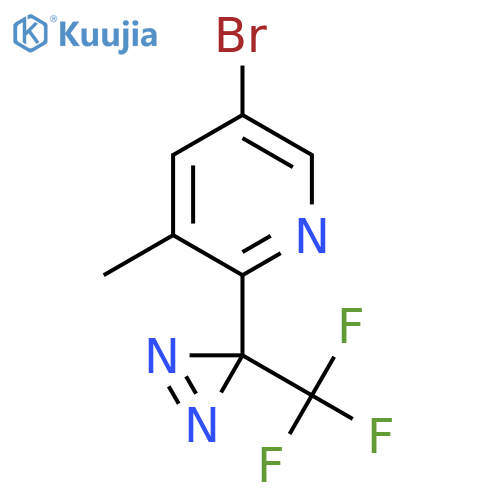Cas no 2231673-13-3 (5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine)

2231673-13-3 structure
商品名:5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
CAS番号:2231673-13-3
MF:C8H5BrF3N3
メガワット:280.044610738754
MDL:MFCD31621176
CID:4783538
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
- 5-bromo-3-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
-
- MDL: MFCD31621176
- インチ: 1S/C8H5BrF3N3/c1-4-2-5(9)3-13-6(4)7(14-15-7)8(10,11)12/h2-3H,1H3
- InChIKey: XOLVDWHMUZJWQV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C)=C1)C1(C(F)(F)F)N=N1
計算された属性
- せいみつぶんしりょう: 278.96189 g/mol
- どういたいしつりょう: 278.96189 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.6
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ぶんしりょう: 280.04
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 190168-500mg |
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine |
2231673-13-3 | 500mg |
$1650.00 | 2023-09-07 | ||
| Matrix Scientific | 190168-250mg |
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine |
2231673-13-3 | 250mg |
$976.00 | 2023-09-07 |
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
2231673-13-3 (5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine) 関連製品
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 57707-64-9(2-azidoacetonitrile)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
